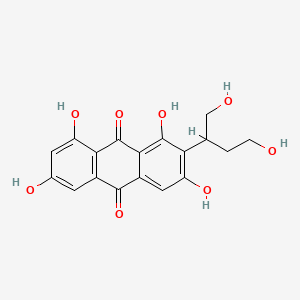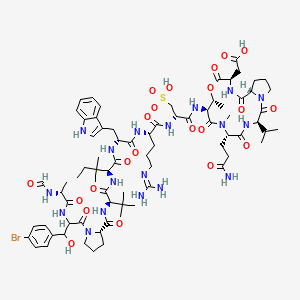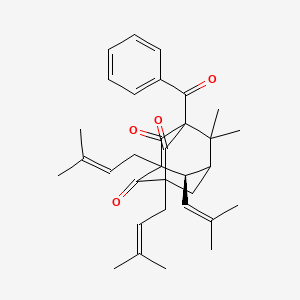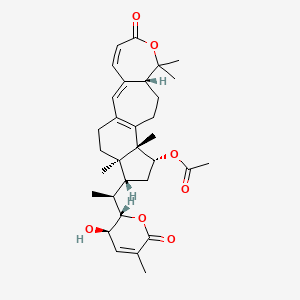
Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.
Applications De Recherche Scientifique
Identification and Extraction
- Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, a triacylated peonidin glycoside, has been identified in the purple flowers of Moricandia ramburii Webb., belonging to the Brassicaceae family (Tatsuzawa et al., 2012).
- This compound has also been extracted and identified from commercial petunia cultivars with pink flowers (Ando et al., 2004).
Role in Plant Pigmentation and Characteristics
- In studies on potatoes, peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside contributes to the pigmentation of red tubers (Lewis et al., 1998).
- The compound has been characterized in grape juices, indicating its significance in grape pigmentation and flavor profile (Wang et al., 2003).
Potential Health Benefits
- Anthocyanins like peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside may offer health benefits. For instance, its presence in potato tubers was linked to increased resistance against bacterial infections, suggesting its role in plant defense mechanisms (Lorenc-Kukuła et al., 2005).
Enzymatic Activities and Biosynthesis
- Studies on Perilla frutescens have identified enzymes responsible for the acylation of anthocyanins, including peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, providing insights into the biosynthetic pathways of such compounds (Fujiwara et al., 1998).
Agricultural and Horticultural Significance
- The anthocyanin composition of various plant species, including peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, has implications for the horticultural industry. For example, its presence in Tibouchina grandiflora flowers indicates its role in flower pigmentation and attractiveness (Bobbio et al., 1985).
Analytical Studies and Characterization
- Advanced analytical techniques such as HPLC-MS have been employed to study the composition of anthocyanins, including peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside, in different plant species, enhancing our understanding of plant phytochemistry (Nour et al., 2013).
Propriétés
Nom du produit |
Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside |
|---|---|
Formule moléculaire |
C43H49O22+ |
Poids moléculaire |
917.8 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O22/c1-17-39(65-30(48)10-5-18-3-7-20(45)8-4-18)35(53)38(56)41(59-17)58-16-29-32(50)34(52)37(55)43(64-29)62-27-14-22-24(60-40(27)19-6-9-23(47)26(11-19)57-2)12-21(46)13-25(22)61-42-36(54)33(51)31(49)28(15-44)63-42/h3-14,17,28-29,31-39,41-44,49-56H,15-16H2,1-2H3,(H2-,45,46,47,48)/p+1/t17-,28+,29+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41+,42+,43+/m0/s1 |
Clé InChI |
HSCDIYSCENTRGJ-KFKDDKPBSA-O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)

